molecular formula C8H13N3O B2554350 1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane CAS No. 1005651-16-0

1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane

Cat. No.: B2554350
CAS No.: 1005651-16-0
M. Wt: 167.212
InChI Key: FQLDKBZQXIEXLY-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide under basic conditions.

    Oximation: The final step involves the reaction of the alkylated pyrazole with hydroxylamine to form the hydroxyimino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The ethyl and methyl groups on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The hydroxyimino group may play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)propane
  • 1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)butane

Uniqueness

1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane is unique due to its specific substitution pattern on the pyrazole ring and the presence of the hydroxyimino group, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

(NE)-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-4-11-5-8(6(2)9-11)7(3)10-12/h5,12H,4H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLDKBZQXIEXLY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.